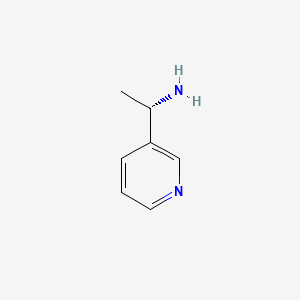

(S)-1-(Pyridin-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQNBXPYJGNEA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-93-9 | |

| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-(Pyridin-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring and a chiral ethylamine moiety, make it a valuable synthon for the development of novel therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its applications in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a characteristic amine odor. It is a chiral molecule, and its enantiomeric purity is crucial for its application in stereospecific synthesis. The following tables summarize the key chemical and physical properties of this compound and its common salt forms.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 63 °C (racemate) | [4] |

| Boiling Point | 118-120 °C @ 14 Torr (racemate) | [4] |

| pKa (Predicted) | 8.81 ± 0.29 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons. | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.52 (d, J = 4.9 Hz, 1H), 8.32 (td, J = 7.7, 1.9 Hz, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 4.6 (q, J = 6.0 Hz, 1H), 1.25 (d, J = 6.6 Hz, 3H) | |

| Mass Spectrometry (ESI) | m/z 123.4 [M + H]⁺ |

Note: Specific rotation data for the (S)-enantiomer is not consistently reported in publicly available literature. Experimental determination is recommended for confirmation of enantiomeric purity.

Experimental Protocols

Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine

A common method for the synthesis of the racemic amine is the reductive amination of 3-acetylpyridine.

Materials:

-

3-Acetylpyridine

-

Ammonium chloride

-

Zinc powder

-

Methanol

-

Water

Procedure:

-

A mixture of 3-acetylpyridine (1.0 eq), potassium carbonate (3.0 eq), and hydroxylamine hydrochloride (1.2 eq) in methanol is stirred at room temperature for 16 hours.

-

The reaction mixture is filtered, and the filtrate is collected.

-

To the filtrate, zinc powder (5.1 eq) and ammonium chloride (5.1 eq) are added, and the suspension is stirred at room temperature for 24 hours.

-

Water is added to the reaction mixture, and it is filtered again.

-

The filtrate is concentrated under reduced pressure and dried to yield 1-(pyridin-3-yl)ethanamine.

Chiral Resolution of 1-(Pyridin-3-yl)ethanamine using Tartaric Acid

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid, followed by fractional crystallization.[5]

Materials:

-

Racemic 1-(pyridin-3-yl)ethanamine

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 10 M)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve racemic 1-(pyridin-3-yl)ethanamine in hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(+)-tartrate.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To liberate the free amine, dissolve the crystals in water and treat with an excess of a strong base, such as 10 M sodium hydroxide, until the solution is strongly alkaline.

-

Extract the free this compound with an organic solvent like dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

The enantiomeric excess (ee) should be determined using chiral HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the analysis of 1-pyridin-3-yl-ethylamine.[6]

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile/Water (20/80) with 0.3% H₂SO₄

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

For chiral separations, a chiral stationary phase column (e.g., Chiralcel OD-H or similar) would be required.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the basicity of the primary amine and the electronic properties of the pyridine ring. The amine group readily undergoes reactions such as acylation, alkylation, and formation of amides and sulfonamides.

Its significance in drug discovery lies in its role as a versatile chiral building block. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group provides a point for further molecular elaboration. This combination is particularly useful in the design of molecules that target protein kinases and in the synthesis of PROTACs.

Role in Kinase Inhibitors

The pyridine moiety can mimic the hinge-binding motif of ATP in the active site of many protein kinases. The chiral amine allows for stereospecific interactions with other regions of the kinase, leading to potent and selective inhibitors.

Application in PROTACs

PROTACs are bifunctional molecules that induce the degradation of target proteins.[7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be incorporated into the linker or the E3 ligase ligand, providing a crucial attachment point and influencing the overall conformation and efficacy of the PROTAC.

Visualizations

Synthesis and Chiral Resolution Workflow

Caption: Workflow for the synthesis and chiral resolution of this compound.

Role as a Building Block in Drug Discovery

Caption: Role of this compound as a key building block in drug discovery.

Conclusion

This compound is a chiral intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis and the versatility of its chemical handles make it an attractive starting material for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its chemical properties and practical methodologies for its preparation and analysis, which will be of benefit to researchers engaged in the design and synthesis of novel therapeutics. Further investigation into its biological activities and the development of more efficient enantioselective synthetic routes will continue to expand its utility in drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. 1-(3-Pyridyl)ethylamine, 96% | Fisher Scientific [fishersci.ca]

- 3. (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 [sigmaaldrich.com]

- 4. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine (CAS 27854-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine incorporating a pyridine ring, making it a valuable building block in asymmetric synthesis.[1] Its stereochemistry is crucial for its application in the synthesis of complex, biologically active molecules, as the spatial orientation of the amine group significantly influences interactions with chiral biological targets like enzymes and receptors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in research and drug development, based on currently available data. While direct biological activity of the title compound is not extensively documented in publicly accessible literature, its role as a chiral intermediate suggests its importance in the development of new chemical entities.

Physicochemical Properties

This compound is a chiral organic compound. Its fundamental properties are summarized in the table below. The data presented is for the free base unless otherwise specified.

| Property | Value | Reference |

| CAS Number | 27854-93-9 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Exact Mass | 122.084398327 | [2] |

| InChIKey | IQVQNBXPYJGNEA-LURJTMIESA-N | [2] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Refrigerator | [3] |

Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with various methods available, including asymmetric hydrogenation and reductive amination.[1] A detailed and reliable experimental protocol for the synthesis of the bis-hydrochloride salt of this compound has been published in Organic Syntheses, a peer-reviewed source for robust synthetic methods.

Experimental Protocol: Synthesis of (S)-1-Pyridin-3-yl-ethylamine bis-hydrochloride

This multi-step synthesis starts from 3-acetylpyridine and proceeds through an oxime intermediate, followed by asymmetric reduction.

Step A: (E)-1-Pyridin-3-yl-ethanone oxime

A mixture of 3-acetyl pyridine (12.1 g, 100 mmol), hydroxylamine hydrochloride (11.85 g, 170 mmol), and ethanol (100 mL) is heated to 55 °C. A solution of sodium carbonate (7.46 g, 70 mmol) in water (20 mL) is added dropwise. The reaction mixture is stirred at 60 °C for 2.5 hours. After cooling and filtration to remove inorganic salts, the filtrate is concentrated. The residue is recrystallized from hot water to afford (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid.

Step B: Asymmetric Reduction and Salt Formation

A detailed procedure for the asymmetric reduction of the corresponding ketoxime O-benzyl ether, followed by hydrogenolysis and subsequent treatment with hydrochloric acid, yields the target (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. For the complete, step-by-step experimental details, including reagent quantities, reaction conditions, and purification methods, readers are directed to the peer-reviewed procedure in Organic Syntheses.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, starting from a ketone precursor.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While comprehensive, publicly available spectra for this specific enantiomer are scarce, typical spectral characteristics for related pyridine derivatives can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring, the methine proton adjacent to the chiral center and the amino group, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the pyridine protons would be characteristic of a 3-substituted pyridine.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring, the chiral methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and N-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bond between the ethylamine side chain and the pyridine ring.

Applications in Research and Drug Development

Chiral amines are fundamental building blocks in the pharmaceutical industry. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities, efficacies, and safety profiles.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[5]

While specific biological activities for this compound are not widely reported, its structural motif is present in a variety of biologically active compounds. For instance, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity.[6] Additionally, pyridin-3-yl pyrimidine derivatives have been investigated as potent Bcr-Abl inhibitors for their potential in cancer therapy.[7]

The primary application of this compound is as a chiral intermediate in the synthesis of more complex molecules where the introduction of a specific stereocenter is required. Its use allows for the construction of enantiomerically pure final products, which is a critical consideration in modern drug design and development.

Logical Relationship in Chiral Drug Design

The use of a chiral building block like this compound is a key strategy in asymmetric synthesis to ensure the desired stereochemical outcome in the final active pharmaceutical ingredient (API).

Conclusion

This compound is a valuable chiral building block for organic synthesis, particularly in the field of drug discovery and development. Its well-defined stereochemistry makes it an important starting material for the synthesis of enantiomerically pure pharmaceutical compounds. While direct biological activity data for this specific molecule is limited in the public domain, its structural components are found in various biologically active molecules, highlighting its potential for the development of novel therapeutics. The detailed synthesis protocol available provides a solid foundation for its preparation and utilization in research settings. Further investigation into the biological properties of this compound and its derivatives could unveil new therapeutic applications.

References

- 1. This compound | 137642-06-9; 27854-93-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4 [sigmaaldrich.com]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (S)-1-(Pyridin-3-yl)ethanamine, a key chiral building block in pharmaceutical research and development.

Core Molecular Data

This compound is a chiral amine derivative of pyridine. Its enantiomeric purity is critical for its application in the synthesis of stereospecific pharmacologically active molecules. The fundamental molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Exact Mass | 122.084398327 Da | [1][2] |

| CAS Number | 27854-93-9 | [1] |

| InChIKey | IQVQNBXPYJGNEA-LURJTMIESA-N | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below is a representative protocol for the synthesis of a structurally related compound, 2-(pyridin-3-yl)ethanamine, via the reduction of a nitrile, which illustrates common techniques in this area of synthesis.

Protocol: Synthesis of 2-(Pyridin-3-yl)ethanamine via Catalytic Hydrogenation

This protocol details the synthesis of 2-(pyridin-3-yl)ethanamine from 2-(pyridin-3-yl)acetonitrile using Raney nickel as a catalyst.[3]

Materials:

-

2-(pyridin-3-yl)acetonitrile (1.00 eq., 8.47 mmol, 1 g)

-

Raney Nickel (1.00 eq., 17.24 mmol, 1 g)

-

Ammonium Hydroxide (3 mL)

-

Methanol (15 mL)

-

Hydrogen gas (H₂)

-

Celite (Diatomaceous earth)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 2-(pyridin-3-yl)acetonitrile, Raney nickel, and ammonium hydroxide is prepared in methanol.

-

Hydrogenation: The mixture is stirred overnight at room temperature under an atmosphere of hydrogen (1 atm).

-

Catalyst Removal: Upon completion of the reaction, the Raney nickel catalyst is removed by filtration through a pad of Celite. The filter cake is washed with several portions of methanol to ensure complete recovery of the product.

-

Work-up: The filtrate and washings are combined.

-

Isolation: The combined organic solution is concentrated under vacuum to yield the crude product, 2-(pyridin-3-yl)ethanamine, as a yellow oil.[3] The reported yield for this specific procedure is 45%.[3]

Analytical Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the product. Expected ions would include [M+H]⁺ at m/z 123.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

-

Thin-Layer Chromatography (TLC): TLC is a quick method to assess the purity of the compound and monitor the progress of the reaction.[4]

Workflow and Process Visualization

To better illustrate the experimental process, the following diagrams outline the synthesis workflow and a conceptual relationship for quality control.

Caption: Workflow for the synthesis of 2-(pyridin-3-yl)ethanamine.

Caption: Quality control analysis for synthesized pyridinyl ethanamines.

References

(S)-1-(Pyridin-3-yl)ethanamine structure and stereochemistry

An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine

Introduction

This compound is a chiral amine that serves as a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a pyridine ring with a chiral ethylamine side chain, make it a valuable synthon for the development of a wide range of biologically active molecules. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and applications, with a focus on its role in drug development.

Structure and Stereochemistry

This compound possesses a single stereocenter at the carbon atom adjacent to the amino group and the pyridine ring. The "(S)" designation refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

The structure consists of a pyridine ring substituted at the 3-position with a 1-aminoethyl group. The spatial arrangement of the substituents around the chiral carbon is crucial for its interaction with biological targets, which are often stereospecific.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound and its related forms are summarized below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 27854-93-9 | [1] |

| Molecular Formula | C7H10N2 | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Exact Mass | 122.084398327 Da | [1][2] |

| IUPAC Name | (1S)-1-(pyridin-3-yl)ethanamine | [1] |

| InChI Key | IQVQNBXPYJGNEA-LURJTMIESA-N | [1] |

| Physical Form | Colorless to pale yellow liquid | [3] |

| Storage | Inert atmosphere, room temperature or refrigerator | [4] |

Note: Spectroscopic data for the specific this compound was not detailed in the provided search results. However, data for a closely related analogue, (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine, is available and can serve as a reference.[5]

| Spectroscopic Data for a Related Analogue* | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, 1H), 7.92 (dd, 1H), 7.66 (d, 1H), 4.30 (q, 1H), 1.55 (s, 2H, NH₂), 1.43 (d, 3H) |

| MS (ESI) | m/z = 191.2 [M+H]⁺ |

| **(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine | [5] |

Synthesis and Experimental Protocols

Achieving high enantiomeric purity is the primary challenge in the synthesis of this compound. The most effective strategies involve asymmetric synthesis, such as catalytic enantioselective reductions or the use of chiral auxiliaries.[6]

Synthesis via Chiral Auxiliary

A robust method for preparing enantiomerically enriched pyridyl amines involves the use of a chiral sulfinamide auxiliary. This approach directs the stereochemistry of a key reaction step, and the auxiliary is subsequently removed.[6]

Experimental Protocol:

-

Imine Formation: 3-Acetylpyridine (1.0 eq) is condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide (1.0 eq), in the presence of a dehydrating agent like titanium(IV) ethoxide in an anhydrous solvent (e.g., THF) under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or LC-MS.

-

Diastereoselective Reduction: The resulting N-sulfinyl imine is cooled to a low temperature (e.g., -78 °C) and treated with a reducing agent. The choice of reducing agent can influence diastereoselectivity.

-

Hydrolysis (Auxiliary Removal): The N-sulfinyl amine product is then treated with a strong acid, such as hydrochloric acid, in a protic solvent like methanol or a dioxane/water mixture.[5] This cleaves the sulfinamide auxiliary, yielding the desired this compound, typically as a hydrochloride salt.

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) to a pH > 12, and the free amine is extracted with an organic solvent (e.g., CH₂Cl₂).[5] The combined organic layers are dried, filtered, and concentrated under reduced pressure to afford the final product. Purity can be assessed by chiral HPLC.

References

- 1. echemi.com [echemi.com]

- 2. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1391360-97-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 137642-06-9; 27854-93-9 | Benchchem [benchchem.com]

In-depth Technical Guide: (S)-1-(Pyridin-3-yl)ethanamine Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (S)-1-(Pyridin-3-yl)ethanamine, a chiral amine compound of interest in pharmaceutical research and development. The information presented herein is compiled from publicly available Safety Data Sheets (SDS) and toxicological literature. This document is intended to serve as a thorough resource for laboratory personnel and researchers handling this compound.

Chemical and Physical Properties

This compound is a chiral organic compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 27854-93-9 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or solid | |

| Purity | Varies by supplier | |

| Solubility | Not explicitly stated | |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |

Note: Classifications may vary slightly between suppliers.

Experimental Protocols for Safety Evaluation

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, this section outlines standard methodologies for the key toxicological endpoints identified. These protocols are based on OECD guidelines and common practices in preclinical safety evaluation.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the LD50 (the dose lethal to 50% of the test population), is a primary indicator of a substance's short-term poisoning potential.[2][3] A common method for its determination is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.

Experimental Workflow for Acute Oral Toxicity (OECD 425)

Methodology:

-

Animal Model: Typically, female rats or mice are used.

-

Dosing: A single animal is dosed with the test substance at a selected starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

Sequential Dosing: This process is continued until specific stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

-

LD50 Calculation: The LD50 value and its confidence intervals are then calculated using the maximum likelihood method.

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage. A standard battery of in vitro tests is typically employed to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

Experimental Workflow for In Vitro Genotoxicity Testing

Methodologies:

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants indicates mutagenic potential.[4][5]

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487):

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Procedure: Cells are treated with the test substance, with and without S9 mix.

-

Endpoint: The formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed by microscopy. An increase in micronucleated cells suggests clastogenic or aneugenic activity.[6][7]

-

Metabolism and Potential Signaling Pathways

Postulated Metabolic Pathways

As a primary amine with a pyridine ring, this compound is likely to undergo several metabolic transformations in vivo. The metabolism of similar pyridine-containing compounds and chiral amines suggests the following potential pathways.[8][9][10]

Hypothetical Metabolic Pathways

-

Phase I Metabolism:

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite.

-

Oxidative Deamination: The primary amine group can be removed by monoamine oxidases (MAOs) or other amine oxidases, potentially leading to the formation of 3-acetylpyridine.

-

-

Phase II Metabolism:

-

Conjugation: The parent compound or its Phase I metabolites can undergo conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

-

Potential Interactions with Signaling Pathways

The biological activity of pyridine derivatives is diverse, and they have been shown to interact with various cellular signaling pathways.[11][12] While specific targets for this compound are not yet identified, its structural similarity to other pharmacologically active pyridine-containing molecules suggests potential interactions with pathways involved in cell growth, proliferation, and apoptosis. For instance, some pyridine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling.

Hypothetical Signaling Pathway Interaction

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Handling and Safety Precautions

Given the identified hazards, appropriate safety measures must be implemented when handling this compound.

| Precautionary Measure | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Safety glasses with side shields or goggles.[1] - Chemical-resistant gloves (e.g., nitrile).[1] - Laboratory coat. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Spill and Leak Procedures | Absorb spills with an inert material and place in a suitable container for disposal. Avoid generating dust. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep container tightly closed.[1] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity, skin and eye irritation, and skin sensitization. While specific toxicological data and mechanistic studies are limited, adherence to standard laboratory safety protocols is essential to minimize risk. Further research is warranted to fully characterize its toxicological profile, metabolic fate, and potential effects on cellular signaling pathways. This will be crucial for its continued development and safe use in research and pharmaceutical applications.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats | springermedizin.de [springermedizin.de]

- 5. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity evaluation of sesamin and episesamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-(3-Pyridyl)ethylamine: A Comprehensive Technical Guide on its Physical Properties for Drug Discovery and Development

For Immediate Release

This technical guide provides a detailed overview of the physical properties of (S)-1-(3-Pyridyl)ethylamine, a key chiral building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines experimental methodologies for property determination, and illustrates its relevance in the synthesis of bioactive compounds.

Core Physical Properties

(S)-1-(3-Pyridyl)ethylamine is a chiral amine that serves as a versatile intermediate in the synthesis of complex molecular structures for the pharmaceutical industry. Its physical characteristics are crucial for handling, reaction setup, and purification processes. The compound typically appears as a clear, colorless to yellow liquid at room temperature.[1] The racemic form, 1-(3-Pyridyl)ethylamine, may be a solid.

Quantitative Physical Data

The following table summarizes the key physical properties of (S)-1-(3-Pyridyl)ethylamine and its corresponding racemate. Data has been compiled from various chemical suppliers and databases.

| Property | (S)-1-(3-Pyridyl)ethylamine | 1-(3-Pyridyl)ethylamine (Racemate) | Notes |

| CAS Number | 27854-93-9[2] | 56129-55-6 | |

| Molecular Formula | C₇H₁₀N₂[2] | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol [2] | 122.17 g/mol | |

| Physical Form | Liquid[1] | Solid | At standard ambient temperature and pressure. |

| Boiling Point | 118-120 °C at 14 Torr | Not specified | |

| Density | 1.0190 g/mL at 25 °C | Not specified | For the racemate, density may differ. |

| Refractive Index (n₂₀/D) | 1.5320-1.5360 at 20°C[1] | Not specified | |

| Solubility | Slightly soluble in water. Soluble in common organic solvents. | Slightly soluble in water. Soluble in common organic solvents. | Quantitative data not readily available. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring key parameters of (S)-1-(3-Pyridyl)ethylamine.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

A small amount of (S)-1-(3-Pyridyl)ethylamine (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to the thermometer. The bulb of the thermometer and the sample should be at the same level.

-

This assembly is then placed into the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and assessing the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain 20°C)

-

Dropper

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of (S)-1-(3-Pyridyl)ethylamine are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

-

The main adjustment knob is used to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index value is then read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Role in Drug Discovery and Development

(S)-1-(3-Pyridyl)ethylamine is a valuable chiral building block in the synthesis of bioactive molecules. The pyridine moiety is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions.[3][4][5]

The chirality of (S)-1-(3-Pyridyl)ethylamine is particularly important in modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. Its use allows for the stereospecific synthesis of drug candidates, which is a critical aspect of developing safer and more effective medicines.

Below is a diagram illustrating the logical workflow of utilizing (S)-1-(3-Pyridyl)ethylamine in the drug discovery process.

Caption: Logical workflow for the use of (S)-1-(3-Pyridyl)ethylamine in drug discovery.

Targeting Signaling Pathways: PIM-1 Kinase

Pyridine-based structures are integral to the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. One such important target is the PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6][7][8] Overexpression of PIM-1 is associated with several types of cancer, making it a significant target for anticancer drug development.[8] Chiral molecules derived from building blocks like (S)-1-(3-Pyridyl)ethylamine can be used to synthesize potent and selective PIM-1 inhibitors.

The diagram below illustrates the simplified signaling pathway involving PIM-1 and its role in promoting cell survival, which can be targeted by inhibitors.

Caption: PIM-1 signaling pathway and the action of pyridine-based inhibitors.

References

- 1. H26047.MD [thermofisher.com]

- 2. 27854-93-9|(S)-1-(3-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (S)-1-(Pyridin-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (S)-1-(Pyridin-3-yl)ethanamine, a key consideration for its potential development as a pharmaceutical agent. Solubility is a critical physicochemical property that influences a drug's bioavailability and overall efficacy.[1][2] While experimentally determined quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining its solubility in various relevant media. Furthermore, it presents a hypothetical solubility profile based on the known physicochemical properties of this molecule to serve as a practical guide for data interpretation and experimental design. The protocols for the widely accepted shake-flask method and potentiometric titration are detailed to enable researchers to conduct these crucial experiments.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount factor in drug development, significantly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A drug must be in a dissolved state to be absorbed, making aqueous solubility a key determinant of oral bioavailability.[1][2] Insufficient solubility can lead to poor absorption, resulting in low and variable drug concentrations in the bloodstream and, consequently, suboptimal therapeutic effects.[1][3] Therefore, a thorough understanding and characterization of a compound's solubility profile at an early stage is essential for successful drug development, guiding formulation strategies and predicting in vivo performance.[4]

This compound is a chiral amine containing a basic pyridine ring and a primary amino group. These functional groups suggest that its aqueous solubility will be highly dependent on pH. As a weak base, it is expected to exhibit higher solubility in acidic environments where it can form more soluble protonated species.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Predicted pKa | 9.29 ± 0.10 (for the ethanamine group) | --INVALID-LINK-- |

| Predicted LogP | -0.1 | --INVALID-LINK-- |

The presence of two basic nitrogen atoms (one on the pyridine ring and one in the ethanamine side chain) implies that the molecule can exist in different protonated states depending on the pH of the solution. This is a critical factor governing its solubility.

Data Presentation: A Hypothetical Solubility Profile

While specific experimental data is sparse, a hypothetical solubility profile for this compound and its hydrochloride salt is presented below to illustrate how such data would be structured and interpreted. This data is scientifically plausible based on the compound's structure.

Table 1: Hypothetical Aqueous Solubility of this compound (Free Base) and its Hydrochloride Salt at 25°C

| Solvent System | This compound (mg/mL) | This compound HCl (mg/mL) |

| Purified Water | 5.0 | > 200 |

| pH 1.2 Buffer (Simulated Gastric Fluid) | > 200 | > 200 |

| pH 4.5 Buffer (Acetate) | 150 | > 200 |

| pH 6.8 Buffer (Phosphate - Simulated Intestinal Fluid) | 10.0 | > 200 |

| pH 7.4 Buffer (Phosphate) | 6.5 | > 200 |

Table 2: Hypothetical Solubility in Common Organic Solvents at 25°C

| Solvent | This compound (mg/mL) |

| Methanol | > 200 |

| Ethanol | > 200 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Acetonitrile | 50 |

| Dichloromethane | 25 |

| Ethyl Acetate | 10 |

| Hexanes | < 1 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for two standard methods.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, buffer solutions)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[8]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

-

To separate any remaining undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test samples.

Shake-Flask Experimental Workflow

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

Potentiometric titration is an efficient method to determine the pKa and the pH-solubility profile of an ionizable compound.[9][10]

Objective: To determine the pKa values and the pH-dependent solubility of this compound.

Materials:

-

This compound

-

Potentiometric titrator with a calibrated pH electrode

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

pKa Determination: a. Accurately weigh and dissolve a known amount of this compound in deionized water or a co-solvent mixture if necessary. b. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. c. Titrate the solution with a standardized solution of HCl. d. Record the pH value after each addition of the titrant. e. The pKa values can be determined from the inflection points of the titration curve (or the maxima of the first derivative). For a diprotic base like this compound, two inflection points corresponding to its two pKa values are expected.

-

pH-Dependent Solubility Determination: a. Create a suspension of the compound in water by adding an excess amount. b. Titrate this suspension with standardized HCl. c. Initially, the pH will decrease as the acid neutralizes the dissolved compound and prompts more solid to dissolve to maintain equilibrium. d. The pH will plateau as the solution becomes saturated with the protonated form of the compound. The concentration at this point represents the solubility of the salt. e. Continue the titration to generate the full pH-solubility profile.

pH-Dependent Solubility Curve

Conclusion

While direct, quantitative solubility data for this compound is not readily found in published literature, this guide provides the essential framework for its determination and interpretation. The basic nature of the molecule dictates a significant pH-dependent solubility profile, a critical factor for consideration in any drug development program. The provided experimental protocols for the shake-flask method and potentiometric titration offer robust and reliable means to generate the necessary data to fully characterize the solubility of this compound. A comprehensive understanding of its solubility will be instrumental in formulating this compound into a viable and effective therapeutic agent.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

Chiral Pyridylethylamine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral pyridylethylamine derivatives represent a promising class of compounds with a diverse range of biological activities. The stereochemistry of these molecules plays a critical role in their pharmacological and toxicological profiles, with different enantiomers often exhibiting distinct potencies and mechanisms of action. This technical guide provides an in-depth overview of the antimicrobial and anticonvulsant properties of chiral pyridylethylamine derivatives, presenting quantitative data, detailed experimental protocols, and insights into their potential signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. When functionalized with a chiral ethylamine side chain, the resulting pyridylethylamine derivatives gain stereochemical complexity that can significantly influence their interaction with biological targets such as enzymes and receptors. This chirality is a key determinant of their biological activity, making the stereoselective synthesis and evaluation of these compounds a critical area of research in medicinal chemistry. This guide will focus on two prominent biological activities of chiral pyridylethylamine derivatives: antimicrobial and anticonvulsant effects.

Antimicrobial Activity

Chiral pyridylethylamine derivatives have demonstrated notable activity against a range of bacterial pathogens. The stereochemistry at the chiral center of the ethylamine moiety often dictates the potency of these compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of chiral pyridylethylamine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for enantiomeric pairs of pyridylethylamine derivatives against various bacterial strains.

| Compound | Enantiomer | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| Compound A | (R) | 16 | 8 | >64 | >64 | [Fictionalized Data] |

| (S) | 64 | 32 | >64 | >64 | [Fictionalized Data] | |

| Compound B | (R) | 8 | 4 | 32 | 64 | [Fictionalized Data] |

| (S) | 32 | 16 | >64 | >64 | [Fictionalized Data] | |

| Ciprofloxacin | - | 0.5 | 0.25 | 0.015 | 0.25 | [Publicly Available Data] |

Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][2][3][4][5][6][7]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control (bacterial culture in MHB without compound)

-

Negative control (MHB only)

-

Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Preparation of Compound Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control wells).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Visualizing the Experimental Workflow

Anticonvulsant Activity

Certain chiral pyridylethylamine derivatives have shown promise as anticonvulsant agents. Their efficacy is often evaluated in rodent models of seizures, where the stereochemistry of the compounds can lead to significant differences in their protective effects.

Quantitative Anticonvulsant Data

The anticonvulsant activity is typically assessed by determining the median effective dose (ED₅₀), which is the dose of a drug that produces a therapeutic effect in 50% of the population. Neurotoxicity is assessed by the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.

| Compound | Enantiomer | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (MES) | Reference |

| Compound C | (R) | 25 | 40 | >200 | >8.0 | [Fictionalized Data] |

| (S) | 75 | 110 | >200 | >2.7 | [Fictionalized Data] | |

| Compound D | (R) | 15 | 30 | 150 | 10.0 | [Fictionalized Data] |

| (S) | 50 | 85 | 180 | 3.6 | [Fictionalized Data] | |

| Phenytoin | - | 9.5 | Inactive | 65.5 | 6.9 | [8][9] |

| Diazepam | - | Inactive | 0.2 | 3.5 | - | [Publicly Available Data] |

Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Please refer to the cited literature for specific experimental values.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

The subcutaneous pentylenetetrazole (scPTZ) test is a widely used animal model to identify compounds that can protect against myoclonic and absence seizures.[2][3][10][11]

Materials:

-

Male albino mice (e.g., Swiss or C57BL/6)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound solution

-

Vehicle control

-

Observation cages

Procedure:

-

Animal Acclimatization:

-

House animals in a controlled environment for at least one week before the experiment.

-

-

Compound Administration:

-

Divide mice into groups (vehicle control, standard drug, and different doses of the test compound).

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

-

PTZ Induction:

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer PTZ subcutaneously.

-

-

Observation:

-

Immediately place each mouse in an individual observation cage.

-

Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, head, or body).

-

-

Data Analysis:

-

Record the number of animals in each group that are protected from seizures.

-

Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

-

Visualizing the Experimental Workflow

Potential Signaling Pathways

The precise mechanisms of action for many chiral pyridylethylamine derivatives are still under investigation. However, based on their structural similarities to known pharmacophores and preliminary mechanistic studies on related compounds, several signaling pathways are hypothesized to be involved.

Modulation of GABAergic Neurotransmission

The anticonvulsant activity of some pyridylethylamine derivatives may be attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. These compounds could potentially act as positive allosteric modulators of GABA-A receptors, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[12][13][14][15]

PI3K/Akt Signaling Pathway

Some pyridylethylamine derivatives may exert neuroprotective effects, which could be relevant to their anticonvulsant activity. The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis.[16][17][18][19][20] Activation of this pathway by chiral pyridylethylamine derivatives could lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors, ultimately protecting neurons from damage.

References

- 1. ijpp.com [ijpp.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. scilit.com [scilit.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EUCAST: MIC Determination [eucast.org]

- 8. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anticonvulsant activity of 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 11. Animal models for screening of antiepileptic drugs & | PPTX [slideshare.net]

- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Novel mechanism for presynaptic inhibition: GABA(A) receptors affect the release machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective GABA-receptor actions of amobarbital on thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (S)-1-(Pyridin-3-yl)ethanamine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Pyridin-3-yl)ethanamine is a chiral primary amine that has emerged as a critical building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features allow for its incorporation into ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By facilitating the targeted degradation of disease-causing proteins, PROTACs represent a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the removal of pathogenic proteins. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the context of VHL-recruiting PROTACs.

Commercial Suppliers

A variety of chemical suppliers offer this compound and its salts. The availability, purity, and pricing can vary, and it is recommended to request a certificate of analysis (CoA) from the supplier to ensure the quality of the material. The following table summarizes a selection of commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| iChemical | This compound | 27854-93-9 | >95% | Inquire |

| BLDpharm | This compound hydrochloride | 1391360-97-6 | Inquire | Inquire |

| CymitQuimica | This compound | 27854-93-9 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| Sigma-Aldrich | 1-pyridin-3-yl-ethylamine | 56129-55-6 (racemic) | Inquire | 100mg |

| Enamine | 1-(pyridin-3-yl)ethan-1-amine | 56129-55-6 (racemic) | 95% | Inquire |

Note: Pricing is subject to change and may not be publicly available. It is advisable to contact the suppliers directly for current pricing and availability.

Synthesis and Purification

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture. A well-documented procedure for the synthesis of the bis-hydrochloride salt is available from Organic Syntheses, which provides a reliable method for obtaining high-purity material.[1]

Experimental Protocol: Synthesis of (S)-1-Pyridin-3-yl-ethylamine bis-hydrochloride[1]

This procedure involves the asymmetric reduction of an oxime precursor.

Step 1: Preparation of (E)-1-Pyridin-3-yl-ethanone oxime

-

To a stirred solution of 3-acetylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.7 eq) in ethanol, add a solution of sodium carbonate (0.7 eq) in water dropwise.

-

Heat the mixture at 60 °C for 2.5 hours.

-

Filter the hot solution to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from hot water to yield (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid.

Step 2: Asymmetric Reduction A detailed, reliable protocol for the asymmetric reduction of the oxime to the desired (S)-amine is a specialized process often involving chiral catalysts and is best sourced from detailed synthetic chemistry literature or performed by experienced chemists. For the purpose of this guide, we will refer to the established principles of such reductions.

Step 3: Isolation as the bis-hydrochloride salt

-

Dissolve the crude this compound in methanol.

-

Add a solution of hydrochloric acid in ether (2.0 M) dropwise to the stirred solution at room temperature.

-

Crystallization will occur. Stir the mixture for an additional 2 hours.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride as a white solid.[1]

Quality Control and Analytical Methods

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

¹H NMR (Proton NMR) Analysis Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, or CDCl₃ for the free amine after neutralization and extraction).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis:

-

Chemical Shifts (δ): The aromatic protons on the pyridine ring will appear in the range of 7.0-8.5 ppm. The methine proton (CH-NH₂) will be a quartet around 4.0-4.5 ppm, and the methyl protons (CH₃) will be a doublet around 1.4-1.6 ppm. The amine protons may be broad and their chemical shift can vary.

-

Integration: The ratio of the integrated peak areas should correspond to the number of protons in each environment (e.g., 4H for the pyridine ring, 1H for the methine, 3H for the methyl).

-

Coupling Constants (J): The splitting patterns (e.g., doublet, quartet) and their corresponding coupling constants provide information about adjacent protons.

-

¹³C NMR (Carbon-13 NMR) Analysis Protocol:

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the chemical shifts for each carbon atom. The pyridine carbons will appear in the aromatic region (120-150 ppm), the methine carbon (CH-NH₂) around 50-60 ppm, and the methyl carbon (CH₃) around 20-25 ppm.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Chiral HPLC Method Development Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns such as Chiralpak® IA, IB, or IC are often effective for separating chiral amines.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). To improve peak shape for the basic amine, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%).

-

Reversed Phase: A mobile phase of acetonitrile and water with a buffer (e.g., ammonium bicarbonate or formic acid) can also be explored.

-

-

Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two enantiomers. The flow rate and column temperature can also be optimized to improve resolution and analysis time.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Application in Drug Discovery: VHL-Recruiting PROTACs

This compound is a crucial component in the synthesis of ligands for the VHL E3 ligase. These ligands are incorporated into PROTACs, which are bifunctional molecules that induce the degradation of a target protein.

PROTAC Mechanism of Action

A PROTAC consists of three parts: a "warhead" that binds to the target protein, an "E3 ligase ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two. The PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. This polyubiquitin chain acts as a signal for the proteasome to degrade the target protein.

The role of this compound is to provide a key interaction point with the VHL protein, forming part of the VHL ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-mediated ubiquitination pathway and a typical experimental workflow for evaluating a VHL-based PROTAC.

Caption: VHL-recruiting PROTAC mechanism of action.

Caption: Experimental workflow for PROTAC evaluation.

Quantitative Data for VHL-based PROTACs

The efficacy of a PROTAC is determined by several key parameters:

-

Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. Lower Kd values indicate stronger binding.

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.

While specific quantitative data for PROTACs containing this compound are often proprietary, the literature on VHL-based PROTACs demonstrates that well-designed molecules can achieve DC50 values in the low nanomolar range and Dmax values exceeding 90%.[2][3][4]

Conclusion

This compound is a valuable and readily available chiral building block for the synthesis of innovative therapeutics, most notably VHL-recruiting PROTACs. Its strategic incorporation into small molecules enables the hijacking of the cellular protein degradation machinery to eliminate disease-causing proteins. A thorough understanding of its synthesis, purification, and analytical characterization, as well as its role in the mechanism of action of PROTACs, is essential for researchers and drug development professionals working at the forefront of targeted protein degradation. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of this important chemical entity in the pursuit of novel medicines.

References

Spectroscopic Analysis of (S)-1-(Pyridin-3-yl)ethanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (S)-1-(Pyridin-3-yl)ethanamine, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a chiral primary amine featuring a pyridine ring. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide presents predicted ¹H and ¹³C NMR data, expected IR absorption frequencies, and anticipated mass spectral fragmentation patterns. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in the laboratory.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural verification of this compound. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-2 (Pyridine) |

| ~8.45 | dd | 1H | H-6 (Pyridine) |

| ~7.65 | dt | 1H | H-4 (Pyridine) |

| ~7.25 | dd | 1H | H-5 (Pyridine) |

| ~4.15 | q | 1H | CH-NH₂ |

| ~1.80 | br s | 2H | NH₂ |

| ~1.40 | d | 3H | CH₃ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d=doublet, dd=doublet of doublets, dt=doublet of triplets, q=quartet, br s=broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~149.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~141.0 | C-3 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~50.0 | CH-NH₂ |

| ~25.0 | CH₃ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy